1-[3-(2-methoxyphenoxy)propyl]-2,5,6-trimethyl-1H-benzimidazole
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Overview
Description
1-[3-(2-METHOXYPHENOXY)PROPYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with methoxyphenoxy and trimethyl groups. Its molecular formula is C18H21NO2, and it is known for its diverse chemical properties and applications.
Preparation Methods
The synthesis of 1-[3-(2-METHOXYPHENOXY)PROPYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE involves several steps. One common method includes the reaction of 2-methoxyphenol with 3-chloropropanol in the presence of a base to form 3-(2-methoxyphenoxy)propanol. This intermediate is then reacted with 2,5,6-trimethylbenzimidazole under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-[3-(2-METHOXYPHENOXY)PROPYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(2-METHOXYPHENOXY)PROPYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-[3-(2-METHOXYPHENOXY)PROPYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses .
Comparison with Similar Compounds
1-[3-(2-METHOXYPHENOXY)PROPYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
2-[3-(2-Methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione: This compound shares a similar methoxyphenoxy group but has a different core structure, leading to distinct chemical and biological properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains methoxy groups but differs in its overall structure and reactivity.
The uniqueness of 1-[3-(2-METHOXYPHENOXY)PROPYL]-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various applications.
Properties
Molecular Formula |
C20H24N2O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]-2,5,6-trimethylbenzimidazole |
InChI |
InChI=1S/C20H24N2O2/c1-14-12-17-18(13-15(14)2)22(16(3)21-17)10-7-11-24-20-9-6-5-8-19(20)23-4/h5-6,8-9,12-13H,7,10-11H2,1-4H3 |
InChI Key |
HJSDLCLZYGYFSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C)CCCOC3=CC=CC=C3OC |
Origin of Product |
United States |
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